

Bedaquiline Impurity 2-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Bedaquiline impurity 2-d6

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Abstract

This technical guide provides a comprehensive overview of **Bedaquiline Impurity 2-d6**, a critical reagent in the research and development of the anti-tuberculosis drug, Bedaquiline. **Bedaquiline Impurity 2-d6** is the deuterium-labeled analog of N-Desmethyl Bedaquiline. However, the term is often used interchangeably in commercial listings with Bedaquiline-d6, the deuterated analog of the parent drug. This guide will focus on Bedaquiline-d6, its synthesis, characterization, and application as an internal standard in bioanalytical methods. Detailed experimental protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in their work.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of mycobacterial ATP synthase. The development and clinical application of Bedaquiline necessitate robust and accurate bioanalytical methods to study its pharmacokinetics, metabolism, and safety profile. Stable isotope-labeled internal standards are indispensable for achieving high precision and accuracy in quantitative mass spectrometry-based assays. Bedaquiline-d6, a deuterated analog of Bedaquiline, serves this crucial role.[1]

This document clarifies the identity of "**Bedaquiline Impurity 2-d6**," provides its chemical and physical properties, outlines a proposed synthetic route, and details its application in liquid



chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Bedaquiline in biological matrices.

Chemical Identity and Properties

While the designation "**Bedaquiline Impurity 2-d6**" suggests a deuterated version of an impurity, it is most commonly used in scientific literature and by chemical suppliers to refer to Bedaquiline-d6. The six deuterium atoms are located on the methoxy and N-methyl groups, which are sites of potential metabolic activity. This strategic placement of deuterium atoms provides a stable isotopic signature with a significant mass shift from the parent compound, ideal for use as an internal standard.

Another related compound is N-Desmethyl Bedaquiline-d6, which is a deuterated version of a known Bedaquiline metabolite. For clarity, this guide will focus on Bedaquiline-d6.

Table 1: Chemical and Physical Properties of Bedaquiline-d6

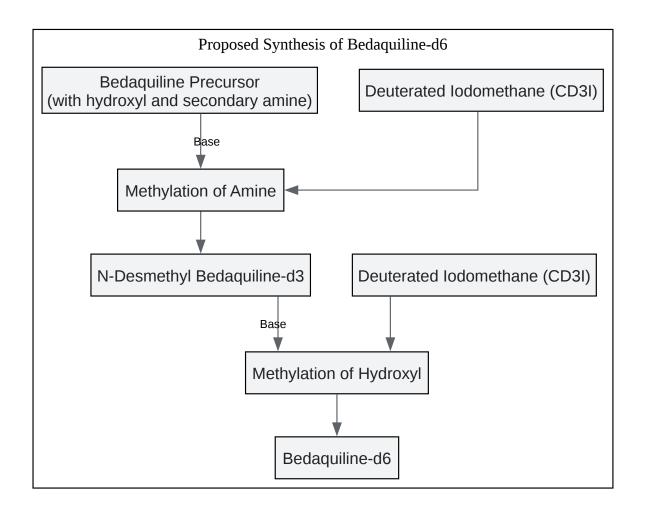
Property	Value	Reference(s)
IUPAC Name	rel-(1R, 2R)-1-(6-bromo-2- (methoxy-d3)quinolin-3-yl)-4- ((methyl-d3)amino)-2- (naphthalen-1-yl)-1- phenylbutan-2-ol	[1]
Synonyms	Bedaquiline-d6, TMC207-d6	[3]
Molecular Formula	C32H25D6BrN2O2	[4]
Molecular Weight	561.54 g/mol	[4]
Parent Drug	Bedaquiline (MW: 555.52 g/mol)	[4]
Appearance	Not specified, likely a solid	
Storage Conditions	-20°C for short-term, -80°C for long-term storage	[5]
Solubility	Soluble in DMSO	[3]



Synthesis of Bedaquiline-d6

A detailed, published synthesis protocol specifically for Bedaquiline-d6 is not readily available. However, based on the known synthetic routes for Bedaquiline, a proposed pathway involves the use of deuterated reagents. The final step of a common Bedaquiline synthesis involves the introduction of the N,N-dimethylamino group. A plausible route for Bedaquiline-d6 would involve the use of deuterated iodomethane (CD₃I) in the methylation steps for both the methoxy and the N-methyl groups.

Below is a conceptual workflow for the synthesis.



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Caption: Proposed synthetic workflow for Bedaquiline-d6.

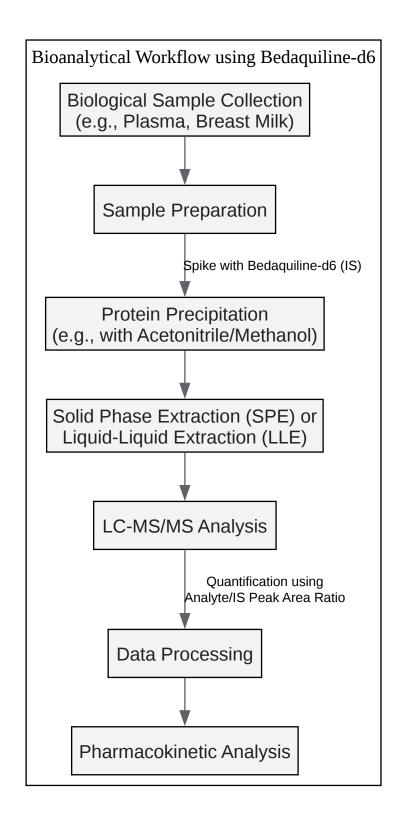
Application in Bioanalytical Methods

Bedaquiline-d6 is primarily used as an internal standard (IS) for the quantification of Bedaquiline in biological samples such as plasma, serum, and breast milk using LC-MS/MS.[6] [7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow

The general workflow for a pharmacokinetic study of Bedaquiline using Bedaquiline-d6 as an internal standard is depicted below.





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Caption: General workflow for bioanalysis of Bedaquiline.



Sample Preparation and Extraction Protocol

The following is a representative protocol for the extraction of Bedaquiline from human plasma:

- Aliquoting: Transfer 50 μL of human plasma into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a specific amount of Bedaquiline-d6 working solution (e.g., 500 ng/mL in diluent) to the plasma sample.
- Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex to mix.
- Extraction: Perform liquid-liquid extraction using a solvent like methyl tertiary butyl ether (MTBE). Vortex and then centrifuge to separate the organic and aqueous layers.[7]
- Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The separation and detection of Bedaquiline and Bedaquiline-d6 are achieved using a reversephase HPLC system coupled to a triple quadrupole mass spectrometer.

Table 2: Typical LC-MS/MS Parameters for Bedaquiline Analysis



Parameter	Typical Value	Reference(s)
LC Column	C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 μm)	[7]
Mobile Phase	Gradient or isocratic elution with Methanol and 5 mM Ammonium Formate in 0.1% Formic Acid	[7]
Flow Rate	0.35 - 1.0 mL/min	[7][8]
Injection Volume	5 μL	[6]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[6]
Scan Type	Multiple Reaction Monitoring (MRM)	[6]
Precursor Ion (Q1) - Bedaquiline	m/z 555.1	[6]
Product Ion (Q3) - Bedaquiline	m/z 58.2	[6]
Precursor Ion (Q1) - Bedaquiline-d6	m/z 561.1	[6]
Product Ion (Q3) - Bedaquiline- d6	m/z 64.1	[6]
Collision Energy	Analyte-dependent, typically 29-59 eV	[6]

Table 3: Performance Characteristics of a Bedaquiline Bioanalytical Method



Parameter	Typical Value	Reference(s)
Linearity Range	0.0780 to 5.00 μg/mL (in breast milk)	[4][8]
5 to 1800 ng/mL (in plasma)	[7]	
Correlation Coefficient (r²)	≥ 0.99	[7]
Inter- and Intra-day Accuracy	96.7% to 103.5%	[4][8]
Coefficient of Variation (CV)	< 9.2%	[4][8]

Conclusion

Bedaquiline-d6 is an essential tool for the accurate quantification of Bedaquiline in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for reliable determination of drug concentrations in various biological matrices, which is fundamental for understanding the pharmacokinetics and ensuring the safe and effective use of this important anti-tuberculosis drug. This guide provides researchers with the necessary technical information to effectively utilize Bedaquiline-d6 in their studies.

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